molecular formula C14H19NO4 B13010221 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13010221
M. Wt: 265.30 g/mol
InChI Key: XIUAEWDUYITPRE-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.

    Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrolidine in the presence of a suitable catalyst to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the pyrrolidine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure with different substitution pattern on the aromatic ring.

    4-(2,4-Dimethoxyphenyl)-1-ethylpyrrolidine-3-carboxylic acid: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.

Uniqueness

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-7-11(12(8-15)14(16)17)10-5-4-9(18-2)6-13(10)19-3/h4-6,11-12H,7-8H2,1-3H3,(H,16,17)

InChI Key

XIUAEWDUYITPRE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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